molecular formula C10H7NO2 B12437076 2-Hydroxyquinoline-7-carbaldehyde CAS No. 1260762-89-7

2-Hydroxyquinoline-7-carbaldehyde

Cat. No.: B12437076
CAS No.: 1260762-89-7
M. Wt: 173.17 g/mol
InChI Key: FQFUWJCAPXPATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyquinoline-7-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the seventh position on the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 2-hydroxyquinoline using the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide (NaOH) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of the quinoline ring, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Various nucleophiles like halides, amines, or thiols under suitable conditions.

Major Products Formed

    Oxidation: 2-Hydroxyquinoline-7-carboxylic acid.

    Reduction: 2-Hydroxyquinoline-7-methanol.

    Substitution: Depending on the nucleophile, products like 2-alkoxyquinoline-7-carbaldehyde or 2-aminoquinoline-7-carbaldehyde.

Comparison with Similar Compounds

2-Hydroxyquinoline-7-carbaldehyde can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1260762-89-7

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-oxo-1H-quinoline-7-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-6H,(H,11,13)

InChI Key

FQFUWJCAPXPATI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.